Cas no 56612-14-7 (2-[[2-[tert-butoxycarbonyl(methyl)amino]acetyl]-methyl-amino]acet Ic Acid)

2-[[2-[tert-Butoxycarbonyl(methyl)amino]acetyl]-methyl-amino]acetic acid is a protected amino acid derivative featuring a tert-butoxycarbonyl (Boc) group and a methyl-substituted amide linkage. This compound is primarily utilized in peptide synthesis, where the Boc group serves as a temporary protecting group for amines, enabling selective deprotection under mild acidic conditions. The methylated amide backbone enhances stability against enzymatic degradation, making it valuable in the design of modified peptides and peptidomimetics. Its structural features facilitate controlled coupling reactions while minimizing side reactions. The compound is particularly useful in medicinal chemistry and bioconjugation applications, where precise functional group manipulation is required. Proper handling under anhydrous conditions is recommended to preserve its reactivity.
2-[[2-[tert-butoxycarbonyl(methyl)amino]acetyl]-methyl-amino]acet Ic Acid structure
56612-14-7 structure
Product Name:2-[[2-[tert-butoxycarbonyl(methyl)amino]acetyl]-methyl-amino]acet Ic Acid
CAS No:56612-14-7
MF:C11H20N2O5
MW:260.286903381348
CID:1599074
PubChem ID:51358234
Update Time:2025-05-23

2-[[2-[tert-butoxycarbonyl(methyl)amino]acetyl]-methyl-amino]acet Ic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-[[2-[tert-butoxycarbonyl(methyl)amino]acetyl]-methyl-amino]acet ic acid
    • ethylenediamine-N,N,N',N'-tetraacetic acid tetraethyl ester
    • AR-1L6341
    • {[2-(bis-ethoxycarbonylmethyl-amino)-ethyl]-ethoxycarbonylmethyl-amino}-acetic acid ethyl ester
    • AC1L65KD
    • EDTA tetraethyl ester
    • {[2-(tert-butoxycarbonyl-methyl-amino)-acetyl]-methyl-amino}-acetic acid
    • [N-(tert-butoxycarbonyl)-sarcosyl]-sarcosine
    • AC1Q659E
    • CTK1C2748
    • Acetic acid, (ethylenedinitrilo)tetra-, tetraethyl ester
    • Acetic acid, tetraethyl ester
    • NSC93979
    • {[2-(tert-butoxycarbonyl-methyl-amino)acetyl]methyl-amino}acetic acid
    • tetraethyl ethylenediamine-N,N,N',N'-tetraacetate
    • ethylenediaminotetraacetic acid tetraethyl ester
    • ethylenediaminetetraacetic acid tetraethyl ester
    • Tetraethyl ethylenediaminetetraacetate
    • 2-(2-((TERT-BUTOXYCARBONYL)(METHYL)AMINO)-N-METHYLACETAMIDO)ACETIC ACID
    • [N-[2-(N-((tert-Butoxy)carbonyl)-N-methylamino)acetyl]-N-methylamino]acetic acid
    • N-[(tert-Butoxy)carbonyl]-N-methylglycyl-N-methylglycine
    • CS-0088886
    • 2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)aceticacid
    • 2-[methyl-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetyl]amino]acetic acid
    • 56612-14-7
    • Glycine, N-[N-[(1,1-dimethylethoxy)carbonyl]-N-methylglycyl]-N-methyl-
    • MFCD18910599
    • 2-(2-{[(tert-butoxy)carbonyl](methyl)amino}-N-methylacetamido)acetic acid
    • SCHEMBL397071
    • BS-17626
    • 2-(2-(Boc-methylamino)-N-methylacetamido)acetic acid
    • CPKYOLYXEKQWSL-UHFFFAOYSA-N
    • {2-[(TERT-BUTOXYCARBONYL)(METHYL)AMINO]-N-METHYLACETAMIDO}ACETIC ACID
    • DA-42075
    • {[2-(tert-butoxycarbonyl-methyl-amino)acetyl]-methyl-amino}-acetic acid
    • AKOS015893031
    • {[2-(tert-butoxycarbonyl-methyl-amino)-acetyl]-methyl-amino }-acetic acid
    • A1-08597
    • D74720
    • {[2-(tert-Butoxycarbonylmethylamino)-acetyl]-methylamino}-acetic acid
    • 2-[[2-[tert-butoxycarbonyl(methyl)amino]acetyl]-methyl-amino]acet Ic Acid
    • Inchi: 1S/C11H20N2O5/c1-11(2,3)18-10(17)13(5)6-8(14)12(4)7-9(15)16/h6-7H2,1-5H3,(H,15,16)
    • InChI Key: CPKYOLYXEKQWSL-UHFFFAOYSA-N
    • SMILES: O(C(N(C)CC(N(C)CC(=O)O)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 260.13722174g/mol
  • Monoisotopic Mass: 260.13722174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 335
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 87.2Ų

Experimental Properties

  • Density: 1.183

2-[[2-[tert-butoxycarbonyl(methyl)amino]acetyl]-methyl-amino]acet Ic Acid Pricemore >>

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Additional information on 2-[[2-[tert-butoxycarbonyl(methyl)amino]acetyl]-methyl-amino]acet Ic Acid

Comprehensive Overview of 2-[[2-[tert-butoxycarbonyl(methyl)amino]acetyl]-methyl-amino]acetic Acid (CAS No. 56612-14-7)

2-[[2-[tert-butoxycarbonyl(methyl)amino]acetyl]-methyl-amino]acetic Acid (CAS No. 56612-14-7) is a specialized organic compound widely utilized in pharmaceutical research, peptide synthesis, and biochemical applications. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a methylaminoacetic acid moiety, makes it a valuable intermediate in the development of novel therapeutics and bioactive molecules. This article delves into its properties, applications, and relevance in contemporary scientific research, addressing common queries and industry trends.

The compound’s systematic name, 2-[[2-[tert-butoxycarbonyl(methyl)amino]acetyl]-methyl-amino]acetic Acid, highlights its functional groups, which are critical for its role in peptide coupling and drug design. Researchers often search for "Boc-protected amino acid derivatives" or "CAS 56612-14-7 applications," reflecting its prominence in synthetic chemistry. Its Boc group ensures stability during reactions, while the acetic acid segment facilitates conjugation with other molecules, making it indispensable in solid-phase peptide synthesis (SPPS).

In recent years, the demand for peptide-based therapeutics has surged, driven by advancements in oncology, diabetes, and neurodegenerative disease research. 2-[[2-[tert-butoxycarbonyl(methyl)amino]acetyl]-methyl-amino]acetic Acid is frequently employed to modify peptide backbones, enhancing their bioavailability and target specificity. Searches for "peptide modification reagents" or "Boc-amino acid uses" often lead to this compound, underscoring its practical significance.

From a structural perspective, the compound’s molecular weight (C11H20N2O5) and solubility in polar solvents like DMSO and methanol are key parameters for laboratory use. Its stability under acidic conditions—owing to the Boc protection—makes it ideal for stepwise synthesis workflows. Common questions such as "How to remove Boc groups in synthesis?" or "Storage conditions for CAS 56612-14-7" are addressed by its compatibility with standard deprotection techniques (e.g., trifluoroacetic acid treatment).

The compound also aligns with trends in green chemistry, as researchers seek efficient, low-waste synthetic routes. Its high purity (>95%) and compatibility with automated synthesizers reduce reagent consumption, answering queries like "sustainable peptide synthesis methods." Additionally, its role in prodrug development—a hotspot in drug delivery optimization—further elevates its profile.

In summary, 2-[[2-[tert-butoxycarbonyl(methyl)amino]acetyl]-methyl-amino]acetic Acid (CAS No. 56612-14-7) bridges fundamental research and applied science, catering to evolving needs in bioconjugation and therapeutic innovation. Its versatility and alignment with cutting-edge trends ensure its continued relevance in scientific discourse.

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